(R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline
Description
(R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline is a chiral aromatic amine derivative characterized by a bromo substituent at the 5-position and a nitro group at the 2-position of the aniline ring. The amine group is substituted with a 1-ethoxypropan-2-yl moiety, introducing both ethoxy and branched alkyl functionalities. The (R)-enantiomer’s stereochemistry may further modulate its interactions in chiral environments, such as enzyme-binding pockets .
Properties
Molecular Formula |
C11H15BrN2O3 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
5-bromo-N-[(2R)-1-ethoxypropan-2-yl]-2-nitroaniline |
InChI |
InChI=1S/C11H15BrN2O3/c1-3-17-7-8(2)13-10-6-9(12)4-5-11(10)14(15)16/h4-6,8,13H,3,7H2,1-2H3/t8-/m1/s1 |
InChI Key |
SKHPMAQVLCIJNY-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC[C@@H](C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Canonical SMILES |
CCOCC(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline typically involves multiple steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the 5th position.
Nitration: The brominated aniline is then nitrated to introduce a nitro group at the 2nd position.
Alkylation: The final step involves the alkylation of the nitrogen atom with ®-1-ethoxypropan-2-yl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and nitration steps to ensure consistent product quality and yield. Additionally, the alkylation step may be carried out using more efficient catalysts and solvents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation: The ethoxypropan-2-yl group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like thiols or amines, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-bromo-N-(1-ethoxypropan-2-yl)-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Bromodomain Inhibition
One of the primary applications of (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline lies in its potential as a bromodomain inhibitor . Bromodomains are protein interaction modules that recognize acetylated lysines on histones and other proteins, playing a crucial role in regulating gene expression and cellular processes. Inhibition of these domains can lead to therapeutic effects in diseases characterized by dysregulated gene expression, such as cancer and autoimmune disorders .
Cancer Treatment
The compound has shown promise in preclinical studies for the treatment of various cancers. Research indicates that it may inhibit the growth of tumors by targeting specific signaling pathways involved in cancer cell proliferation. For instance, studies have demonstrated its effectiveness against gastric carcinoma models . The ability to modulate bromodomain activity positions this compound as a candidate for developing novel anticancer therapies.
In Vivo Studies
In vivo experiments have illustrated the antitumor activity of (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline in xenograft models. For example, one study reported significant tumor size reduction when administered at varying doses, indicating dose-dependent efficacy .
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Study 1 | SNU-16 Human Gastric Carcinoma | 5 mg/kg | Tumor size reduced significantly |
| Study 2 | Various Cancer Models | 15 mg/kg | Inhibition of tumor growth observed |
Mechanistic Insights
Mechanistic studies have revealed that (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline acts by disrupting the interaction between bromodomains and acetylated histones, thereby altering gene expression profiles associated with tumor growth . This mechanism highlights its potential role in combination therapies aimed at enhancing the efficacy of existing cancer treatments.
Mechanism of Action
The mechanism of action of ®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence its electron-withdrawing properties, affecting its binding affinity and specificity. The bromine atom and the ethoxypropan-2-yl group can also play roles in determining the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline include bromo-nitroaniline derivatives with varying N-substituents. A comparative analysis is provided below:
Key Observations :
- Solubility : The 1-ethoxypropan-2-yl group in the target compound likely enhances solubility in polar solvents compared to aromatic substituents (e.g., 4-chlorobenzyl ).
- Steric Effects: The quinoline-substituted analogue exhibits reduced reactivity in nucleophilic substitutions due to steric hindrance, whereas the target compound’s branched alkyl chain may balance steric bulk and flexibility.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo) deactivate the aniline ring, but the ethoxy group in the target compound could donate electron density via lone pairs, modulating reactivity .
Key Observations :
- The low yield (23%) for the 4-chlorobenzyl analogue highlights challenges in introducing bulky aromatic substituents, whereas the quinoline derivative’s higher yield (75%) suggests optimized conditions for less sterically hindered systems.
Key Observations :
- Nitro groups generally confer toxicity, necessitating careful handling across all analogues .
Biological Activity
(R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom and a nitro group, which are known to influence its biological activity. The presence of the nitro group, in particular, is critical as it can participate in redox reactions and interact with various biomolecules.
The biological activity of (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline is largely attributed to the nitro group. Nitro compounds often act through the following mechanisms:
- Reduction to Active Metabolites : The nitro group can be reduced to form nitroso or hydroxylamine intermediates, which may exhibit different biological activities, including antimicrobial effects .
- Interaction with Enzymes : The compound may inhibit specific enzymes by binding covalently to nucleophilic sites, disrupting normal cellular functions .
Biological Activities
Research indicates that (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline exhibits several biological activities:
Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. In particular, they can generate reactive intermediates that damage microbial DNA and proteins, leading to cell death. Studies have shown that various nitro compounds act against a range of pathogens through similar mechanisms .
Antitumor Activity
Preclinical studies suggest that this compound may possess antitumor properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
Other Pharmacological Effects
The compound may also demonstrate anti-inflammatory and analgesic properties, similar to other nitroanilines, which further broadens its potential therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of nitroanilines and their derivatives:
- Antimicrobial Efficacy : A study highlighted that derivatives of nitroanilines displayed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential use in treating bacterial infections .
- Antitumor Effects : In a xenograft model of gastric carcinoma, compounds structurally related to (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline showed reduced tumor size compared to controls, indicating promising antitumor activity .
- Mechanistic Insights : Research into the reduction pathways of nitro groups revealed that the formation of reactive intermediates could be responsible for both therapeutic effects and cytotoxicity, emphasizing the dual nature of these compounds in drug design .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
